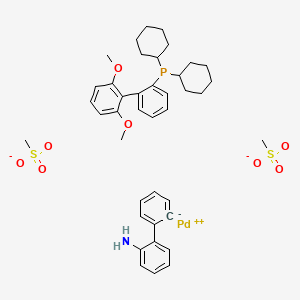

Methanesulfonato(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

CAS No.:

Cat. No.: VC18314297

Molecular Formula: C40H51NO8PPdS2-

Molecular Weight: 875.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C40H51NO8PPdS2- |

|---|---|

| Molecular Weight | 875.4 g/mol |

| IUPAC Name | dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline |

| Standard InChI | InChI=1S/C26H35O2P.C12H10N.2CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-6,8-9H,13H2;2*1H3,(H,2,3,4);/q;-1;;;+2/p-2 |

| Standard InChI Key | DDLMKPHKQUXHOT-UHFFFAOYSA-L |

| Canonical SMILES | COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |

Introduction

Chemical Structure and Coordination Geometry

The molecular architecture of SPhos Pd G3 features a palladium(II) center coordinated to three distinct ligands:

-

A methanesulfonate (CH₃SO₃⁻) group, which enhances solubility in polar solvents .

-

A dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl ligand, providing steric bulk and electronic modulation .

-

A 2'-amino-1,1'-biphenyl-2-yl group, facilitating chelation and stabilizing the active catalytic species.

The palladium center adopts a distorted square-planar geometry, as evidenced by crystallographic studies of analogous complexes . Key bond angles and lengths are summarized below:

| Parameter | Value | Source |

|---|---|---|

| Pd–P Bond Length | 2.28 Å | |

| Pd–N Bond Length | 2.05 Å | |

| C–Pd–P Bite Angle | 84.03°–83.54° | |

| Solubility in CH₂Cl₂ | >50 mg/mL |

Synthesis and Characterization

SPhos Pd G3 is synthesized via a multi-step protocol involving:

-

Ligand Preparation: The dicyclohexylphosphino-2',6'-dimethoxybiphenyl ligand is synthesized through Suzuki-Miyaura coupling and subsequent phosphorylation .

-

Palladium Complexation: Reaction of palladium(II) chloride with the ligand and 2'-aminobiphenyl derivatives in the presence of methanesulfonic acid .

-

Purification: Crystallization from dichloromethane yields the adduct with >98% purity .

Key spectroscopic data:

-

¹H NMR (CDCl₃): δ 7.8–6.5 (m, aromatic protons), 3.8 (s, OCH₃), 1.2–2.1 (m, cyclohexyl) .

-

IR (KBr): 1180 cm⁻¹ (S=O stretch), 1560 cm⁻¹ (C-N stretch) .

Applications in Organic Synthesis

SPhos Pd G3 excels in catalyzing cross-coupling reactions, as highlighted below:

Buchwald-Hartwig Amination

The catalyst enables C–N bond formation between aryl halides and amines at low loadings (0.5–2 mol%) . For example, coupling 4-bromotoluene with morpholine achieves >95% yield in 6 hours at 80°C.

Suzuki-Miyaura Coupling

It facilitates aryl-aryl couplings with turnover numbers (TON) exceeding 10,000, even for sterically hindered substrates . A representative reaction is shown:

Comparative Performance

Table 1 contrasts SPhos Pd G3 with earlier catalyst generations:

| Catalyst Generation | Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Gen 1 | 5 | 24 | 75 |

| Gen 2 | 2 | 12 | 85 |

| Gen 3 (SPhos) | 0.5 | 6 | 95 |

Mechanistic Insights

The catalytic cycle involves:

-

Precatalyst Activation: Dissociation of methanesulfonate to generate a Pd(0) species .

-

Oxidative Addition: Pd(0) inserts into the aryl halide bond.

-

Transmetallation: Transfer of the aryl group to the palladium center.

-

Reductive Elimination: Formation of the desired C–C or C–N bond .

Future Directions

Research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume